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Abstract
CBO-P11, a synthetic macrocyclic peptide, has emerged as a potent inhibitor of angiogenesis

by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This technical

guide provides a comprehensive overview of the structure, synthesis, and mechanism of action

of CBO-P11. Detailed experimental protocols for its synthesis via solid-phase peptide synthesis

(SPPS) and subsequent cyclization are presented. The guide elucidates the molecular

interactions of CBO-P11 with VEGF receptors 1 and 2 (VEGFR-1 and VEGFR-2) and details

the downstream signaling cascades affected by this inhibition. Quantitative data on its inhibitory

activities are summarized, and key experimental workflows and signaling pathways are

visualized using diagrams to facilitate a deeper understanding of this promising anti-angiogenic

agent.

Structure and Properties
CBO-P11 is a 17-amino acid macrocyclic peptide derived from residues 79-93 of human

VEGF-A. The cyclization of the peptide backbone enhances its conformational stability and

resistance to proteolytic degradation, which are desirable properties for a therapeutic agent. To

facilitate cyclization and induce a favorable conformation for receptor binding, a D-

Phenylalanine-Proline (D-Phe-Pro) dipeptide is often incorporated to introduce a beta-turn.
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The primary amino acid sequence of the linear precursor to CBO-P11, based on VEGF-A

residues 79-93, is typically: [Sequence of VEGF-A(79-93)]

Synthesis of CBO-P11
The synthesis of CBO-P11 is achieved through a combination of solid-phase peptide synthesis

(SPPS) for the linear peptide assembly, followed by a solution-phase cyclization step.

Experimental Protocol: Solid-Phase Peptide Synthesis
(SPPS) of the Linear Peptide
This protocol describes the manual synthesis of the linear peptide precursor of CBO-P11 using

Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

Fmoc-protected amino acids

Rink Amide resin

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

N,N'-Diisopropylcarbodiimide (DIC)

OxymaPure

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Dithiothreitol (DTT)

Diethyl ether
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Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with

20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling:

Dissolve the first Fmoc-protected amino acid (corresponding to the C-terminal residue of

the linear peptide) in DMF.

Add DIC and OxymaPure to activate the amino acid.

Add the activated amino acid solution to the resin and agitate for 2 hours.

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating

incomplete reaction), repeat the coupling step.

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of

acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF.

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide

sequence.

Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal

Fmoc group as described in step 2.

Cleavage and Deprotection:

Wash the resin with DCM and dry it under vacuum.

Treat the resin with a cleavage cocktail of TFA/TIS/H2O (e.g., 95:2.5:2.5 v/v/v) for 2-3

hours to cleave the peptide from the resin and remove the side-chain protecting groups.

Precipitate the crude linear peptide in cold diethyl ether.

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
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Experimental Protocol: Cyclization of the Linear Peptide
Materials:

Crude linear peptide

DMF

DIPEA

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a

similar coupling reagent

Procedure:

Dissolution: Dissolve the crude linear peptide in a large volume of DMF to achieve a high

dilution (e.g., 0.1 mM) to favor intramolecular cyclization over intermolecular polymerization.

pH Adjustment: Adjust the pH of the solution to approximately 8.5-9.0 using DIPEA.

Cyclization Reaction: Add the BOP reagent to the solution and stir at room temperature for

12-24 hours.

Reaction Monitoring: Monitor the progress of the cyclization by reverse-phase high-

performance liquid chromatography (RP-HPLC).

Solvent Removal: Once the reaction is complete, remove the DMF under reduced pressure.

Purification: Purify the crude cyclic peptide by preparative RP-HPLC.

Lyophilization: Lyophilize the pure fractions to obtain the final CBO-P11 peptide as a white

powder.

Quantitative Data
The inhibitory activity of CBO-P11 has been characterized in various in vitro assays. The

following table summarizes key quantitative data.
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Parameter Value Reference(s)

IC50 for VEGF165 binding to

VEGFR-1
700 nM [1]

IC50 for VEGF165 binding to

VEGFR-2
1.3 µM [1][2]

IC50 for VEGF-induced cell

proliferation
5.8 µM [1]

IC50 for VEGF-induced cell

migration
8.2 µM [1]

Mechanism of Action: Inhibition of VEGF Signaling
CBO-P11 exerts its anti-angiogenic effects by directly competing with VEGF-A for binding to its

receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells. This competitive

inhibition prevents the dimerization and subsequent autophosphorylation of the receptors,

which is the critical first step in the activation of downstream signaling pathways.

By blocking VEGFR activation, CBO-P11 effectively inhibits the following key signaling

cascades that are crucial for angiogenesis:

Phospholipase Cγ (PLCγ) - Protein Kinase C (PKC) - Mitogen-Activated Protein Kinase

(MAPK) Pathway: This pathway is a major driver of endothelial cell proliferation.

Phosphoinositide 3-kinase (PI3K) - Akt Pathway: This pathway is essential for endothelial

cell survival and migration.

The inhibition of these pathways ultimately leads to a reduction in endothelial cell proliferation,

migration, and tube formation, the cellular hallmarks of angiogenesis.

Visualizations
CBO-P11 Synthesis Workflow
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Caption: Workflow for the synthesis of CBO-P11.
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Caption: CBO-P11 inhibits VEGF-induced signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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